6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide
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Overview
Description
6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including imidazole, quinoline, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups leading to various derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and quinoline rings play crucial roles in interacting with these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
3,6-Di(1H-imidazol-1-yl)pyridazine
3-chloro-6-(1H-imidazol-1-yl)pyridazine
Uniqueness: 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties compared to its similar counterparts.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
6-imidazol-1-yl-N-quinolin-8-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c24-17(14-6-7-15(22-21-14)23-10-9-18-11-23)20-13-5-1-3-12-4-2-8-19-16(12)13/h1-11H,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYIPSRSIVEPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CN=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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